3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide
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Description
3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, ion channels, or receptors that the compound interacts with. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells .
Mode of Action
This refers to how the compound interacts with its targets. For example, it might inhibit an enzyme’s activity, block a receptor, or enhance the action of a particular ion channel .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell. A compound can affect these pathways by altering the activity of one or more enzymes involved, which can have downstream effects on various cellular processes .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties determine how much of the compound reaches its targets, how long it stays in the body, and how it is eliminated .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. Depending on its mode of action and targets, a compound might induce or inhibit specific cellular processes, leading to observable effects at the cellular or organism level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13-4-6-16(29(25,26)23(2)3)10-17(13)22-20(24)15(11-21)8-14-5-7-18-19(9-14)28-12-27-18/h4-10H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUYPLBMSDKIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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